molecular formula C9H12ClN5O2S B12816635 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride

1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride

Cat. No.: B12816635
M. Wt: 289.74 g/mol
InChI Key: XCUPPNAKCRFLHO-UHFFFAOYSA-N
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Description

1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride is a complex organic compound that features both triazole and imidazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Propyl Group: The propyl group is introduced to the triazole ring through alkylation reactions.

    Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then linked to the triazole ring.

    Sulfonyl Chloride Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride undergoes various types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and imidazole rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Cyclization Reactions: Catalysts like palladium or copper are often employed under controlled temperatures.

Major Products Formed

    Substitution Products: Various sulfonamide derivatives.

    Oxidation Products: Oxidized triazole and imidazole derivatives.

    Cyclization Products: Complex heterocyclic compounds.

Scientific Research Applications

1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in antifungal and antibacterial research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that contain nucleophilic sites.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-1H-1,2,4-triazol-5-amine
  • 1-Hydroxymethyl-1,2,4-triazole

Uniqueness

1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride is unique due to its combined triazole and imidazole rings, along with the sulfonyl chloride group. This combination allows it to participate in a broader range of chemical reactions compared to its similar compounds.

Properties

Molecular Formula

C9H12ClN5O2S

Molecular Weight

289.74 g/mol

IUPAC Name

1-[(2-propyl-1,2,4-triazol-3-yl)methyl]imidazole-4-sulfonyl chloride

InChI

InChI=1S/C9H12ClN5O2S/c1-2-3-15-8(11-6-13-15)4-14-5-9(12-7-14)18(10,16)17/h5-7H,2-4H2,1H3

InChI Key

XCUPPNAKCRFLHO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC=N1)CN2C=C(N=C2)S(=O)(=O)Cl

Origin of Product

United States

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